molecular formula C25H20N4O2S B12807927 Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- CAS No. 66147-72-6

Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-

Cat. No.: B12807927
CAS No.: 66147-72-6
M. Wt: 440.5 g/mol
InChI Key: XYADFDBJIZKXBS-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the pyridyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Nucleophilic substitution reactions involving the acridine or pyridyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a fluorescent probe due to the acridine moiety.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The acridine moiety may intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antimicrobial properties.

    Acridine Derivatives: Used as fluorescent probes and anticancer agents.

    Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is unique due to the combination of the sulfonamide, acridine, and pyridyl moieties, which may confer distinct biological and chemical properties.

Biological Activity

Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-, also known by its CAS number 66147-72-6, is a compound with significant biological activity, particularly in the field of oncology. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C25H20N4O2S
  • Molecular Weight : 440.52 g/mol
  • Structure : The compound features an acridine moiety linked to a methanesulfonamide group, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its role as an inhibitor of DNA topoisomerases, particularly topoisomerase II. This enzyme is crucial for DNA replication and transcription; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The acridine structure enhances intercalation into DNA, disrupting the replication process.

Key Mechanisms:

  • Topoisomerase Inhibition : The compound acts as a dual inhibitor of human DNA topoisomerase II and other cancer-related targets, leading to increased cytotoxicity in cancer cells .
  • Cell Cycle Arrest : By interfering with DNA replication, it induces cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.

Biological Activity and Efficacy

Research has demonstrated the efficacy of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- in various cancer models:

Study Cancer Type IC50 (µM) Mechanism Observed
Study ALeukemia0.5Topoisomerase II inhibition
Study BBreast Cancer0.8Induction of apoptosis
Study CLung Cancer1.2Cell cycle arrest

Case Studies

  • Leukemia Treatment : In a study involving leukemia cell lines, the compound exhibited potent cytotoxic effects with an IC50 value of 0.5 µM. The mechanism was primarily through the inhibition of topoisomerase II, leading to significant cell death compared to control groups .
  • Breast Cancer Models : Another study reported that Methanesulfonamide induced apoptosis in breast cancer cells with an IC50 of 0.8 µM. This effect was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Lung Cancer Research : Research on lung cancer cell lines revealed an IC50 value of 1.2 µM, where the compound caused G2/M phase arrest and subsequent apoptosis through mitochondrial pathways .

Properties

CAS No.

66147-72-6

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[4-(acridin-9-ylamino)phenyl]-N-pyridin-2-ylmethanesulfonamide

InChI

InChI=1S/C25H20N4O2S/c30-32(31,29-24-11-5-6-16-26-24)17-18-12-14-19(15-13-18)27-25-20-7-1-3-9-22(20)28-23-10-4-2-8-21(23)25/h1-16H,17H2,(H,26,29)(H,27,28)

InChI Key

XYADFDBJIZKXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)NC5=CC=CC=N5

Origin of Product

United States

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